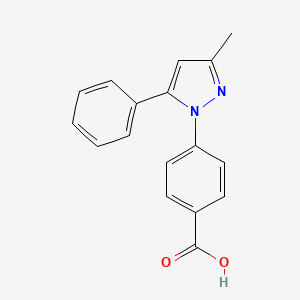

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid

Description

Properties

IUPAC Name |

4-(3-methyl-5-phenylpyrazol-1-yl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-11-16(13-5-3-2-4-6-13)19(18-12)15-9-7-14(8-10-15)17(20)21/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEFETXBOCYRFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40903602 | |

| Record name | NoName_4303 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40903602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 3-methyl-1-phenyl-1H-pyrazole with a benzoic acid derivative. One common method includes the use of palladium-catalyzed coupling reactions. For example, 1-bromo-4-nitrobenzene can react with 4-aminopyrazole to form 4-bromo-1H-pyrazole, which is then coupled with benzoic acid under palladium catalysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrazole or benzoic acid moieties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Antibacterial Properties

Recent studies have highlighted the antibacterial efficacy of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid derivatives against several pathogenic bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these compounds can be as low as 0.78 μg/mL, indicating strong bactericidal action. Notably, these compounds have shown effectiveness in inhibiting biofilm formation, which is crucial in treating persistent infections where biofilms protect bacteria from antibiotics .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound derivatives has been extensively studied. Variations in substituents on the pyrazole ring significantly affect antibacterial potency. For instance, derivatives with halogen substitutions have shown enhanced activity against Gram-positive strains compared to their unsubstituted counterparts. This information is critical for the design of new compounds with improved efficacy .

Case Studies

Several case studies illustrate the potential of this compound in practical applications:

- Biofilm Inhibition : A study demonstrated that specific derivatives effectively inhibited biofilm formation by S. aureus, achieving up to 80% eradication at higher concentrations. This finding is significant for treating chronic infections where biofilms are prevalent .

- In Vivo Efficacy : Research involving C. elegans models showed that these compounds could rescue infected organisms from bacterial challenges, indicating their potential for therapeutic use in more complex biological systems .

- Resistance Studies : In multiple passage studies, bacteria exhibited minimal resistance development to these compounds, suggesting a stable mode of action that could be advantageous in clinical settings .

Mechanism of Action

The mechanism of action of 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function. The benzoic acid moiety can further enhance these interactions by providing additional binding sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Research Findings and Limitations

- Crystallography : SHELX software () has been widely used to refine structures of similar compounds, confirming planar pyrazole rings and hydrogen-bonding networks .

- Gaps in Data : Comparative studies on cytotoxicity or pharmacokinetics of these derivatives are sparse, highlighting a need for further research.

Biological Activity

4-(3-Methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure

The compound is characterized by the presence of a pyrazole ring and a benzoic acid moiety, which are known to contribute to its biological activity. The structural formula can be represented as:

Anticancer Activity

Research has demonstrated that pyrazole derivatives, including this compound, exhibit potent anticancer properties. A study highlighted that compounds with a similar structure showed effective inhibition of microtubule assembly and induced apoptosis in breast cancer cells (MDA-MB-231) at concentrations as low as 1 μM .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MDA-MB-231 | 1.0 | Induces apoptosis via caspase activation |

| Compound 7d | MDA-MB-231 | 2.5 | Microtubule destabilization |

| Compound 10c | HepG2 | 2.0 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives of pyrazole possess significant activity against various bacterial strains, including Gram-positive bacteria. Notably, derivatives have shown minimum inhibitory concentration (MIC) values as low as 0.78 μg/ml against resistant strains such as MRSA .

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Bacterial Strain | MIC (μg/ml) | Effectiveness |

|---|---|---|---|

| This compound | S. aureus | 0.78 | Highly effective |

| Compound P1 | A. baumannii | 0.50 | Selective inhibition |

| Compound P2 | E. coli | 5.00 | Moderate effectiveness |

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this compound exhibits anti-inflammatory properties. Research has shown that pyrazole derivatives can reduce inflammation in various models, indicating potential therapeutic applications in inflammatory diseases .

Case Study: Anti-inflammatory Effects

A recent study investigated the effects of pyrazole derivatives on LPS-induced inflammation in microglial cells, demonstrating a significant reduction in pro-inflammatory cytokines and microglial activation . This suggests that such compounds could be beneficial in treating neuroinflammatory conditions.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-methyl-5-phenyl-1H-pyrazol-1-yl)benzoic acid, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via cyclocondensation of phenylhydrazine with β-keto esters (e.g., ethyl acetoacetate) and subsequent functionalization. For example, intermediate 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate can be hydrolyzed under basic conditions (e.g., NaOH/ethanol) to yield the carboxylic acid derivative . Key optimization steps include controlling temperature (70–90°C), solvent selection (DMF or ethanol), and reaction time (6–12 hours). Purity is verified via TLC or HPLC.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodology :

- IR spectroscopy : Confirm the presence of carboxylic acid (C=O stretch ~1700 cm⁻¹) and pyrazole ring (C=N stretch ~1600 cm⁻¹) .

- NMR :

- 1H NMR: Aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxylic proton (δ ~12 ppm, broad).

- 13C NMR: Carboxylic carbon (δ ~170 ppm), pyrazole carbons (δ 140–160 ppm) .

- Mass spectrometry : Molecular ion peak [M+H]+ at m/z 293.3 (C₁₇H₁₄N₂O₂).

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodology : Use broth microdilution assays (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v). Assess fungal activity via agar diffusion against C. albicans .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in structural data from NMR/IR?

- Methodology : Grow single crystals via slow evaporation (solvent: DMSO/water or ethanol). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL . Address discrepancies (e.g., tautomerism in pyrazole rings) by analyzing bond lengths (C-N: ~1.33 Å) and angles. Use ORTEP-3 for graphical representation .

Q. What strategies mitigate low yield during the cyclocondensation step?

- Methodology :

- Catalyst optimization : Use acetic acid or p-TsOH to accelerate cyclization.

- Microwave-assisted synthesis : Reduce reaction time (30–60 minutes) and improve yield by 15–20% .

- Byproduct analysis : Monitor intermediates via LC-MS to identify competing pathways (e.g., dimerization).

Q. How can computational methods predict binding modes for pharmacological targets?

- Methodology : Perform molecular docking (AutoDock Vina) against targets like COX-2 or bacterial enoyl-ACP reductase. Validate with MD simulations (GROMACS) using:

- Force fields : AMBER or CHARMM.

- Binding energy thresholds : ΔG < -6 kcal/mol .

- Data interpretation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays.

Q. What analytical techniques address contradictions in biological activity data?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.